2-Methyl-8-quinolyl 2-bromobenzoate
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Overview
Description
2-Methyl-8-quinolyl 2-bromobenzoate: is a chemical compound that combines the structural elements of quinoline and benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-quinolyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-methyl-8-quinolinol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: The use of automated reactors and continuous flow systems could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 2-bromobenzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can undergo coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
Chemistry: 2-Methyl-8-quinolyl 2-bromobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound’s quinoline moiety is of interest in medicinal chemistry for the development of potential therapeutic agents. Quinoline derivatives have been studied for their antimicrobial, antimalarial, and anticancer properties .
Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism by which 2-Methyl-8-quinolyl 2-bromobenzoate exerts its effects is primarily through its interaction with various molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
2-Methyl-8-quinolyl benzoate: Similar structure but lacks the bromine atom, resulting in different reactivity.
2-Bromo-8-quinolyl benzoate: Similar structure but lacks the methyl group, affecting its electronic properties.
2-Methyl-8-quinolyl 4-bromobenzoate: Similar structure but with the bromine atom in a different position, leading to different steric and electronic effects.
Uniqueness: Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C17H12BrNO2 |
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Molecular Weight |
342.2 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 2-bromobenzoate |
InChI |
InChI=1S/C17H12BrNO2/c1-11-9-10-12-5-4-8-15(16(12)19-11)21-17(20)13-6-2-3-7-14(13)18/h2-10H,1H3 |
InChI Key |
XMEXRWRAWPLEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3Br)C=C1 |
Origin of Product |
United States |
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